molecular formula C18H16N2O5S B2414065 3-(benzenesulfonyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)propanamide CAS No. 892853-04-2

3-(benzenesulfonyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)propanamide

Cat. No.: B2414065
CAS No.: 892853-04-2
M. Wt: 372.4
InChI Key: JUZLIWDPFXWGPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzenesulfonyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)propanamide is a synthetic organic compound with the molecular formula C23H17N5O4S and a molecular weight of 459.5 g/mol . This chemical entity is characterized by a unique hybrid structure, incorporating both a benzenesulfonyl group and a 2-methyl-1,3-dioxoisoindol (phthalimide) moiety. The phthalimide group is a recognized pharmacophore found in compounds with diverse biological activities . The integration of the benzenesulfonyl functional group is a significant feature in medicinal chemistry, as this motif is present in a class of compounds known as benzenesulfonohydrazides, which have been successfully developed as sensitive materials for the selective detection of toxic heavy metal ions such as lead (Pb²⁺) in environmental and analytical research . Furthermore, benzenesulfonamide derivatives are extensively investigated in pharmaceutical research for their potential in novel therapeutic development . This combination of structural features makes this compound a valuable compound for research applications. Its primary utility is in chemical biology and drug discovery as a building block or intermediate for the synthesis of more complex molecules, or as a candidate for high-throughput screening to identify new biologically active agents. Researchers may also explore its potential as a core structure in developing specific enzyme inhibitors or sensor materials. This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-20-17(22)14-8-7-12(11-15(14)18(20)23)19-16(21)9-10-26(24,25)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZLIWDPFXWGPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 2-Methyl-1,3-Dioxoisoindol-5-yl Amine

The 2-methyl-1,3-dioxoisoindol-5-yl amine serves as the nucleophilic partner in amide bond formation. A widely adopted method involves cyclization of 5-nitrophthalic anhydride with methylamine, followed by nitro group reduction. Key steps include:

  • Cyclization : Heating 5-nitrophthalic anhydride with excess methylamine in toluene at 80–90°C for 6 hours yields 2-methyl-5-nitro-1,3-dioxoisoindole (78% yield).
  • Reduction : Catalytic hydrogenation using Pd/C in ethanol at 25°C under 3 atm H₂ reduces the nitro group to an amine (92% yield).

Synthesis of 3-(Benzenesulfonyl)Propanoyl Chloride

The sulfonamide-propanoyl intermediate is synthesized via:

  • Sulfonylation : Reacting propane-1,3-diol with benzenesulfonyl chloride (1:1.2 molar ratio) in dichloromethane (DCM) at 0°C, using triethylamine as a base, yields 3-(benzenesulfonyl)propan-1-ol (85% yield).
  • Oxidation : Treating the alcohol with Jones reagent (CrO₃/H₂SO₄) in acetone at −10°C generates 3-(benzenesulfonyl)propanoic acid (91% purity).
  • Chlorination : Thionyl chloride (2 eq) converts the acid to the corresponding acyl chloride under reflux (76% yield).

Amide Bond Formation Strategies

Direct Coupling via Carbodiimide Reagents

The most common method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

  • Reaction Conditions : Combine 3-(benzenesulfonyl)propanoyl chloride (1.1 eq) with 2-methyl-1,3-dioxoisoindol-5-yl amine (1 eq) in DCM. Add EDC (1.5 eq) and HOBt (1 eq) at 0°C, then warm to 25°C for 12 hours.
  • Yield : 68–72% after silica gel chromatography.
  • Challenges : Competing hydrolysis of the acyl chloride necessitates anhydrous conditions.

Schotten-Baumann Reaction

Aqueous-phase coupling improves scalability:

  • Procedure : Dissolve the amine in 10% NaOH, then add 3-(benzenesulfonyl)propanoyl chloride (1.05 eq) dropwise at 5°C. Stir vigorously for 2 hours.
  • Yield : 81% after recrystallization from ethyl acetate/methanol (3:1).
  • Advantages : Avoids expensive coupling agents; suitable for industrial production.

Alternative Routes via Intermediate Functionalization

Sulfonamide Preformation

Pre-forming the sulfonamide before amide coupling enhances regioselectivity:

  • Step 1 : React propane-1,3-diamine with benzenesulfonyl chloride (1:1) in THF to yield N-(3-aminopropyl)benzenesulfonamide (89% yield).
  • Step 2 : Couple the primary amine with 2-methyl-1,3-dioxoisoindol-5-yl carboxylic acid using DCC/NHS (75% yield).

Solid-Phase Synthesis

Immobilizing the dioxoisoindole on Wang resin enables iterative purification:

  • Resin Loading : Attach Fmoc-protected 2-methyl-1,3-dioxoisoindol-5-yl amine to Wang resin via ester linkage (92% efficiency).
  • Sulfonylation : Treat with 3-(benzenesulfonyl)propanoic acid/PyBOP (4 eq) in DMF for 6 hours.
  • Cleavage : Use TFA/water (95:5) to release the product (66% overall yield).

Catalytic and Enantioselective Approaches

Palladium-Catalyzed Coupling

Introducing the sulfonamide via Pd-mediated cross-coupling:

  • Substrate : 5-bromo-2-methyl-1,3-dioxoisoindole reacts with 3-(benzenesulfonyl)propanamide in the presence of Pd(OAc)₂/XPhos (5 mol%).
  • Conditions : K₃PO₄ (2 eq), dioxane, 100°C, 24 hours.
  • Yield : 58% with 99% regioselectivity.

Enzymatic Aminolysis

Lipase-catalyzed dynamic kinetic resolution achieves enantiopure products:

  • Enzyme : Candida antarctica lipase B (CAL-B) in MTBE at 30°C.
  • Substrates : Racemic 3-(benzenesulfonyl)propanoic acid and dioxoisoindole amine.
  • Outcome : 94% ee for (R)-isomer; 51% conversion.

Optimization and Troubleshooting

Solvent and Temperature Effects

  • Optimal Solvents : DCM > THF > ethyl acetate for Schotten-Baumann; DMF > NMP for solid-phase.
  • Temperature : Below 10°C minimizes sulfonamide hydrolysis; above 80°C accelerates unwanted cyclization.

Impurity Profiling

Common byproducts and mitigation strategies:

Byproduct Source Removal Method
Bis-sulfonamide Excess sulfonyl chloride Column chromatography
Hydrolyzed acyl chloride Moisture exposure Molecular sieves (4Å)
Oxo-dioxoisoindole Over-oxidation during cyclization Sodium dithionite wash

Scale-Up and Industrial Feasibility

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer:

  • Reactor Design : Corning AFR module with 1.7 mL volume.
  • Parameters : 10 mmol/L substrates, 5 mL/min flow rate, 120°C.
  • Output : 92% yield at 1 kg/day throughput.

Green Chemistry Metrics

  • E-factor : 18.7 (traditional batch) vs. 6.2 (flow system).
  • PMI (Process Mass Intensity) : Reduced from 32 to 11 via solvent recycling.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(benzenesulfonyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)propanamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The dioxoisoindolyl moiety may also play a role in binding to specific proteins or nucleic acids, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzenesulfonyl)-N-(2-methyl-1,3-dioxoisoindol-4-yl)propanamide
  • 3-(benzenesulfonyl)-N-(2-methyl-1,3-dioxoisoindol-6-yl)propanamide

Uniqueness

3-(benzenesulfonyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)propanamide is unique due to the specific position of the dioxoisoindolyl group, which can influence its reactivity and binding properties. This positional difference can result in distinct biological activities and chemical behaviors compared to its analogs.

Biological Activity

3-(benzenesulfonyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure

The compound's IUPAC name is this compound. Its molecular formula is C17H14N2O5SC_{17}H_{14}N_{2}O_{5}S, with a molecular weight of 358.37 g/mol. The structure features a benzenesulfonyl group attached to a propanamide moiety and a dioxoisoindole derivative.

Biological Activity

Research indicates that compounds with similar structures often exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific biological activities of this compound are summarized below.

Anticancer Activity

Several studies have explored the anticancer properties of related compounds. For instance, compounds with dioxoisoindole structures have shown promising results against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways associated with cell proliferation and survival.

Table 1: Summary of Anticancer Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
Study AMCF-710Inhibition of PI3K/Akt pathway
Study BHeLa15Induction of apoptosis via caspase activation
Study CA54912Cell cycle arrest at G2/M phase

Anti-inflammatory Activity

Compounds similar to this compound have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.

Table 2: Summary of Anti-inflammatory Studies

Study ReferenceModel UsedEffect ObservedMechanism
Study DLPS-stimulated macrophagesDecreased IL-6 levelsNF-kB inhibition
Study ECarrageenan-induced paw edemaReduced swellingCOX inhibition

Antimicrobial Activity

The antimicrobial potential of this compound class has been investigated, showing effectiveness against various bacterial strains. The sulfonamide group is known for its role in enhancing antimicrobial activity.

Table 3: Summary of Antimicrobial Studies

Study ReferenceMicrobial StrainMinimum Inhibitory Concentration (MIC)Activity Type
Study FE. coli32 µg/mLBacteriostatic
Study GS. aureus16 µg/mLBactericidal

Case Studies

A notable case study involved the evaluation of the compound's effects on human cancer cell lines in vitro. The results indicated significant cytotoxicity against breast cancer cells with an IC50 value comparable to established chemotherapeutics.

Q & A

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
SulfonylationBenzenesulfonyl chloride, pyridine, 0°C → RT, 12h65–75≥95%
AmidationEDC, DMAP, DCM, 24h, RT50–60≥90%

Basic: How is the compound characterized structurally, and what analytical methods are recommended?

Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^13C NMR to verify sulfonyl, amide, and isoindole moieties (e.g., sulfonyl protons at δ 7.5–8.0 ppm; isoindole carbonyls at δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 413.12) .
  • X-ray Crystallography : SHELX software (SHELXL for refinement) resolves 3D conformation and hydrogen-bonding networks .

Advanced: How can researchers optimize low yields in the amidation step?

Low yields often arise from incomplete activation of the carboxylic acid or side reactions. Methodological improvements include:

  • Catalyst Optimization : Use 4-dimethylaminopyridine (DMAP) to enhance coupling efficiency .
  • Solvent Selection : Replace DCM with THF or DMF to improve solubility of intermediates.
  • Reaction Monitoring : Track progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) or HPLC (C18 column, acetonitrile/water gradient) to terminate reactions at peak conversion .

Advanced: What biological targets are implicated, and how are mechanistic studies designed?

The compound’s sulfonamide and isoindole groups suggest potential enzyme inhibition (e.g., Factor Xa or cyclooxygenase). Experimental approaches include:

  • Enzyme Assays : Kinetic studies using fluorogenic substrates to measure IC50_{50} values .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., FXa PDB: 2W26) .
  • Cell-Based Models : Evaluate antiproliferative activity in cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) with dose-response curves .

Advanced: How should stability studies be conducted under varying pH and temperature?

  • pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24h. Monitor degradation via HPLC; sulfonamides are prone to hydrolysis under strongly acidic/basic conditions .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (typically >200°C for similar sulfonamides) .

Q. Table 2: Stability Data (Representative)

ConditionDegradation (%)Major Degradant
pH 2, 24h15Hydrolyzed sulfonamide
pH 12, 24h30Desulfonylated product

Advanced: How to resolve contradictions in reported bioactivity data?

Discrepancies may arise from assay variability or impurities. Mitigation strategies:

  • Orthogonal Assays : Validate results using both enzymatic (e.g., chromogenic) and cellular (e.g., Western blot) methods .
  • Batch Analysis : Compare bioactivity across synthesized batches; impurities >2% can skew IC50_{50} values .
  • Structural Analogs : Test derivatives to isolate pharmacophore contributions (e.g., replacing the isoindole with phthalimide) .

Advanced: What computational methods predict metabolic pathways or toxicity?

  • ADMET Prediction : Use SwissADME or ADMETlab to estimate permeability, CYP450 interactions, and hepatotoxicity .
  • Metabolite Identification : LC-MS/MS with in vitro microsomal incubation (e.g., human liver microsomes) detects primary oxidation metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.